molecular formula C21H17N3O4S B2951029 N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide CAS No. 893948-27-1

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide

Cat. No. B2951029
CAS RN: 893948-27-1
M. Wt: 407.44
InChI Key: SPNPAOADRGGQOM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), a thieno ring (a five-membered ring with four carbon atoms and one sulfur atom), and a benzofuran ring (a fused ring system consisting of a benzene ring fused to a furan ring). The molecule also contains a p-tolyl group, which is a functional group derived from toluene .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazolo compounds are often synthesized via reactions of hydrazonoyl halides with appropriate heterocyclic amines . Similarly, benzofuran derivatives can be synthesized through various methods, including free radical cyclization cascades .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrazole, thieno, and benzofuran rings, as well as the p-tolyl group. These groups could potentially participate in a variety of chemical reactions .

Scientific Research Applications

Anticancer Agents

The thieno[3,4-c]pyrazole core is structurally similar to compounds that have shown promise as anticancer agents . The combination of thiazole and pyrazole rings has been associated with antitumor properties, and derivatives of these compounds have been studied for their potential as topoisomerase II alpha inhibitors , which are crucial in the replication of cancer cells.

Organic Dye-Sensitized Solar Cells

Compounds with a benzofuran moiety, such as the one , have been used in the design of organic dye-sensitized solar cells (DSSCs) . These cells are a promising technology for converting solar energy into electricity, and the compound’s structure could be beneficial in the synthesis of sensitizers for DSSCs.

Antimicrobial Activity

The pyrazole ring is known for its broad spectrum of biological activities, including antimicrobial properties . The compound could be synthesized and screened for activity against various microorganisms, contributing to the development of new antimicrobial drugs.

Synthesis of Fused Pyrazoles

The compound’s structure allows for the possibility of synthesizing fused pyrazoles, which are valuable in medicinal chemistry due to their diverse biological activities . These activities include anti-inflammatory, analgesic, and antipyretic properties, making them useful in drug development.

Inhibitors of Signaling Pathways

Pyrazole derivatives have been studied as inhibitors of various signaling pathways, such as the Hedgehog (Hh) signaling cascade . The compound could be explored for its potential to inhibit specific pathways involved in diseases like cancer.

Development of Photophysical Agents

Due to the presence of both thieno and pyrazole rings, the compound may exhibit exceptional photophysical properties . This makes it a candidate for the development of new materials with specific light-absorption or emission characteristics, which could be applied in fields like optoelectronics.

Neuroprotective Agents

Compounds containing pyrazole rings have shown neuroprotective effects . The compound could be investigated for its potential to protect nerve cells from damage or degeneration, which is particularly relevant in conditions like Alzheimer’s disease.

Agricultural Chemicals

Pyrazole derivatives are also used in the agrochemical industry . The compound could be evaluated for its effectiveness as an insecticide or herbicide, contributing to the development of new agricultural products.

Future Directions

Future research could focus on determining the exact molecular structure of this compound, developing methods for its synthesis, and investigating its potential biological activities .

properties

IUPAC Name

N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-13-6-8-15(9-7-13)24-20(16-11-29(26,27)12-17(16)23-24)22-21(25)19-10-14-4-2-3-5-18(14)28-19/h2-10H,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNPAOADRGGQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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